N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide
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Overview
Description
N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-methylbenzyl group and a 3-thiomorpholinopyrazin-2-yl-oxy group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methylbenzylamine with 4-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Thiomorpholinopyrazine Group: The next step involves the synthesis of the 3-thiomorpholinopyrazin-2-yl-oxy group. This can be achieved by reacting 2-chloropyrazine with thiomorpholine in the presence of a base such as potassium carbonate (K2CO3).
Coupling of the Two Fragments: The final step involves the coupling of the benzamide core with the thiomorpholinopyrazine group using a suitable linker and coupling agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
N-(4-methylbenzyl)-4-hydroxybenzamide: Similar structure but lacks the thiomorpholinopyrazine group.
4-((3-thiomorpholinopyrazin-2-yl)oxy)benzoic acid: Similar structure but lacks the 4-methylbenzyl group.
Uniqueness: N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is unique due to the presence of both the 4-methylbenzyl and thiomorpholinopyrazine groups, which confer distinct chemical and biological properties. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-17-2-4-18(5-3-17)16-26-22(28)19-6-8-20(9-7-19)29-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIXIGLXPYPGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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